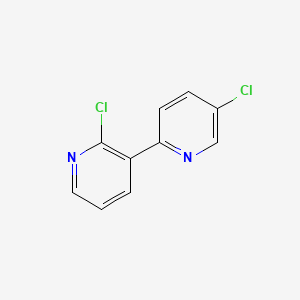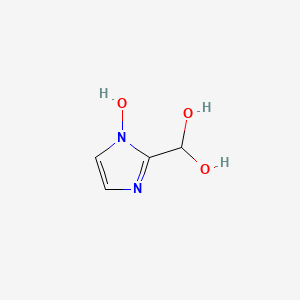
(1-Hydroxy-1H-imidazol-2-yl)methanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Hydroxy-1H-imidazol-2-yl)methanediol is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a hydroxyl group at position 1 and a methanediol group at position 2, making it a unique derivative of imidazole. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxy-1H-imidazol-2-yl)methanediol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1-Hydroxy-1H-imidazol-2-yl)methanediol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products:
Oxidation: Formation of imidazole ketones or aldehydes.
Reduction: Formation of imidazole alcohols or amines.
Substitution: Formation of halogenated or alkylated imidazoles.
Aplicaciones Científicas De Investigación
(1-Hydroxy-1H-imidazol-2-yl)methanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (1-Hydroxy-1H-imidazol-2-yl)methanediol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparación Con Compuestos Similares
Imidazole: The parent compound, lacking the hydroxyl and methanediol groups.
1-Methylimidazole: A derivative with a methyl group at position 1.
2-Methylimidazole: A derivative with a methyl group at position 2.
Uniqueness: (1-Hydroxy-1H-imidazol-2-yl)methanediol is unique due to the presence of both a hydroxyl group and a methanediol group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C4H6N2O3 |
|---|---|
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
(1-hydroxyimidazol-2-yl)methanediol |
InChI |
InChI=1S/C4H6N2O3/c7-4(8)3-5-1-2-6(3)9/h1-2,4,7-9H |
Clave InChI |
HCRXGKRQKRVYIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=N1)C(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-(4'-pentyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13122299.png)
![7,18-di(quinolin-8-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13122301.png)
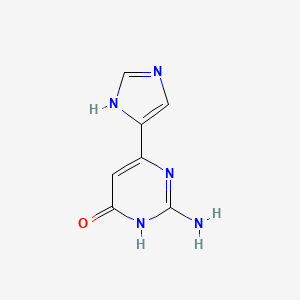
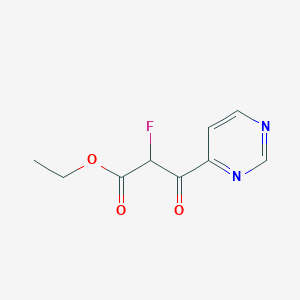
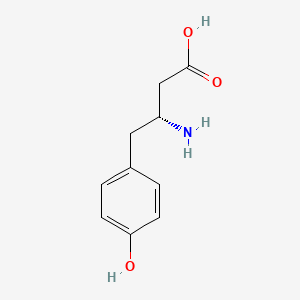
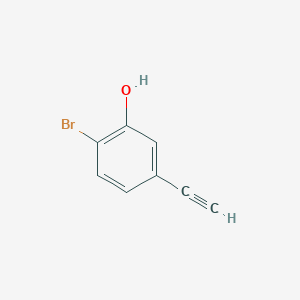
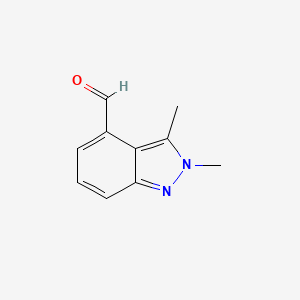
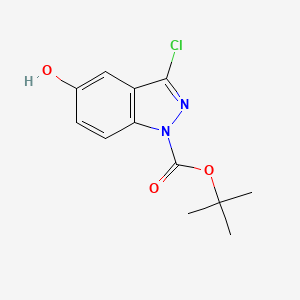

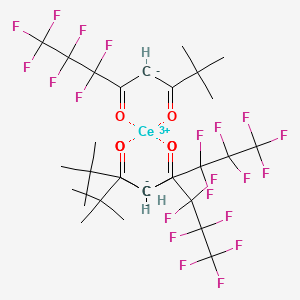
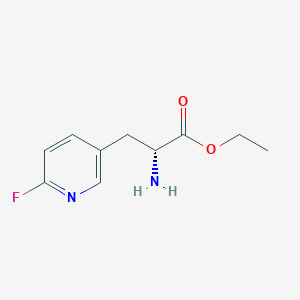

![ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13122380.png)
